molecular formula C19H22IN3O3 B6207726 ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2703780-93-0

ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No. B6207726
CAS RN: 2703780-93-0
M. Wt: 467.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a useful research compound. Its molecular formula is C19H22IN3O3 and its molecular weight is 467.3. The purity is usually 95.
BenchChem offers high-quality ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate' involves the use of a series of reactions to form the desired product. The key steps in the synthesis pathway include the preparation of the starting materials, the formation of the triazole ring, the introduction of the iodomethyl group, and the final esterification reaction to form the target compound.", "Starting Materials": [ "Ethyl 4-bromobutanoate", "Sodium azide", "Phenylacetylene", "Copper(I) iodide", "Sodium ascorbate", "2-Bromo-2-methylpropane", "Sodium hydroxide", "3,4-Dihydro-2H-pyran", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Preparation of Ethyl 2-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxoacetate", "a. Dissolve ethyl 4-bromobutanoate (1.0 g, 4.5 mmol) and sodium azide (0.6 g, 9.0 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "b. Heat the reaction mixture at 80°C for 24 hours.", "c. Cool the reaction mixture to room temperature and add water (20 mL).", "d. Extract the product with ethyl acetate (3 x 20 mL).", "e. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain a yellow oil.", "f. Purify the product by column chromatography (silica gel, hexane/ethyl acetate = 3:1) to obtain Ethyl 2-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxoacetate (0.8 g, 70%).", "Step 2: Formation of the Triazole Ring", "a. Dissolve Ethyl 2-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxoacetate (0.5 g, 1.7 mmol) and phenylacetylene (0.3 g, 2.6 mmol) in methanol (10 mL).", "b. Add copper(I) iodide (0.1 g, 0.5 mmol) and sodium ascorbate (0.2 g, 1.0 mmol) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 24 hours.", "d. Dilute the reaction mixture with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).", "e. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain a yellow oil.", "f. Purify the product by column chromatography (silica gel, hexane/ethyl acetate = 3:1) to obtain Ethyl 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (0.3 g, 50%).", "Step 3: Introduction of the Iodomethyl Group", "a. Dissolve Ethyl 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (0.2 g, 0.6 mmol) in dry DMF (5 mL) under nitrogen atmosphere.", "b. Add 2-bromo-2-methylpropane (0.2 g, 1.2 mmol) and sodium hydride (0.05 g, 2.0 mmol) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 24 hours.", "d. Dilute the reaction mixture with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).", "e. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain a yellow oil.", "f. Purify the product by column chromatography (silica gel, hexane/ethyl acetate = 3:1) to obtain Ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (0.1 g, 40%).", "Step 4: Final Esterification Reaction", "a. Dissolve Ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (0.1 g, 0.2 mmol) and 3,4-dihydro-2H-pyran (0.1 g, 1.0 mmol) in acetic acid (5 mL).", "b. Add a catalytic amount of hydrochloric acid (0.1 mL) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 24 hours.", "d. Dilute the reaction mixture with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).", "e. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain a yellow oil.", "f. Purify the product by column chromatography (silica gel, hexane/ethyl acetate = 3:1) to obtain the target compound Ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (0.05 g, 30%)." ] }

CAS RN

2703780-93-0

Molecular Formula

C19H22IN3O3

Molecular Weight

467.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.